molecular formula C14H14O4 B3131441 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid CAS No. 354147-13-0

3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

Cat. No.: B3131441
CAS No.: 354147-13-0
M. Wt: 246.26 g/mol
InChI Key: BVLOYYDOKDXERE-UHFFFAOYSA-N
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Description

The compound 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid features a 2,3-dihydrobenzofuran core substituted with a hydroxy group at position 6, a prop-1-en-2-yl group at position 2, and a propenoic acid side chain at position 3. Its molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.26 g/mol.

Properties

IUPAC Name

3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-5,7,12,15H,1,6H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOYYDOKDXERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules identified in the evidence:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₄H₁₄O₄ 6-OH, 2-prop-1-en-2-yl, propenoic acid chain 246.26 Benzofuran, carboxylic acid
(2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic acid (203505-84-4) C₁₁H₁₀O₃ No hydroxy/propenyl groups 190.19 Benzofuran, carboxylic acid
5-Hydroxyferulic acid (FDB014170) C₁₀H₁₀O₅ 3,4-Dihydroxy-5-methoxyphenyl 210.18 Phenylpropenoic acid, methoxy, dihydroxy
(2E)-3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid C₂₁H₂₀O₈ 4-Hydroxy-3-methoxyphenyl, hydroxymethyl, 7-methoxy 400.38 Benzofuran, carboxylic acid, ethers
2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol (119555-99-6) C₁₉H₂₀O₃ 3-Methyl, prop-1-enyl, methoxy, phenol 296.36 Benzofuran, phenol, methoxy
Key Observations:

Substituent Complexity : The target compound’s 6-hydroxy and 2-prop-1-en-2-yl groups distinguish it from simpler analogs like the compound in , which lacks these substituents. These groups may enhance hydrogen bonding and hydrophobic interactions, respectively, influencing receptor binding .

Carboxylic Acid vs. Phenol: Compared to the phenol derivative in , the target’s carboxylic acid group increases acidity (lower pKa), favoring ionization at physiological pH, which is critical for solubility and protein interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxy and carboxylic acid groups enhance water solubility compared to the methoxy-rich compound in , which may exhibit higher lipophilicity .
  • Stability: The conjugated propenoic acid chain in the target compound could increase susceptibility to photodegradation, whereas the dihydrobenzofuran scaffold may mitigate this by absorbing UV light .
  • However, the benzofuran core might reduce gastrointestinal toxicity compared to traditional phenyl-based NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

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